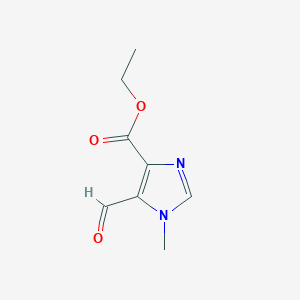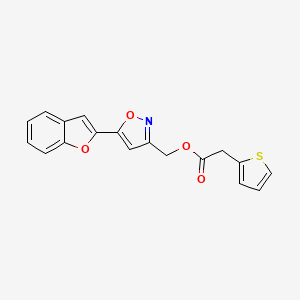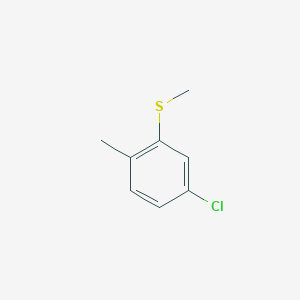
(5-Chloro-2-methylphenyl)(methyl)sulfane
Descripción general
Descripción
“(5-Chloro-2-methylphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C8H9ClS . It is a colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of “(5-Chloro-2-methylphenyl)(methyl)sulfane” involves the use of 5-chloro-2-methylaniline and dimethyl disulphide . The reaction is initiated with t-butyl nitrite, after which additional t-butyl nitrite and 5-chloro-2-methylaniline are added simultaneously . The mixture is stirred at room temperature for 2 hours and left to stand overnight .Molecular Structure Analysis
The InChI code for “(5-Chloro-2-methylphenyl)(methyl)sulfane” is 1S/C8H9ClS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 . This indicates that the compound has a benzene ring with a chlorine atom and a methyl group attached to it, as well as a sulfane group .Physical And Chemical Properties Analysis
“(5-Chloro-2-methylphenyl)(methyl)sulfane” has a molecular weight of 172.68 . It is a solid or liquid at room temperature and should be stored in a dry environment .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
- Schiff Base Organic Compounds Synthesis : Schiff base organic compounds incorporating (5-chloro-2-sulfanylphenyl) structures exhibit notable fluorescence properties, relevant for material science applications. These compounds also show significant nonlinear optical properties (Kusmariya & Mishra, 2015).
- Polyimide Synthesis : (5-Chloro-2-methylphenyl)(methyl)sulfane derivatives contribute to the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, suitable for optical applications (Tapaswi et al., 2015).
Pharmacological and Biological Applications
- Anti-Helicobacter pylori Agents : Compounds derived from (5-chloro-2-methylphenyl)(methyl)sulfane scaffolds have demonstrated potent activity against the gastric pathogen Helicobacter pylori, highlighting their potential in developing new antimicrobial agents (Carcanague et al., 2002).
- Antibacterial Properties : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, synthesized using a (5-Chloro-2-methylphenyl)(methyl)sulfane-related compound, showed promising antibacterial activity against various bacterial strains (Siddiqui et al., 2014).
Chemical Analysis and Detection
- Sulfane Sulfur Detection : A near-infrared fluorescent probe was developed for the detection of sulfane sulfur in living cells, utilizing a derivative of (5-Chloro-2-methylphenyl)(methyl)sulfane. This probe facilitates the study of physiological and pathological functions of sulfane sulfur in biological systems (Han et al., 2018).
Safety and Hazards
“(5-Chloro-2-methylphenyl)(methyl)sulfane” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
4-chloro-1-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJQMSZMALQQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methylphenyl)(methyl)sulfane | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

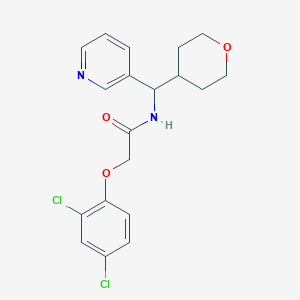
![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)
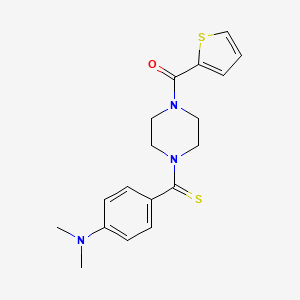
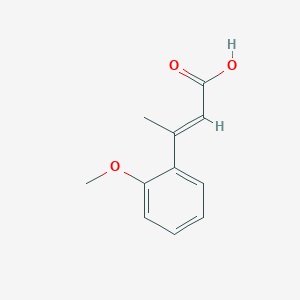
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

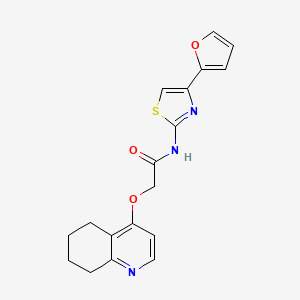
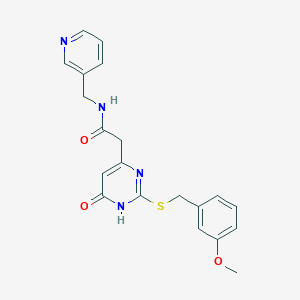

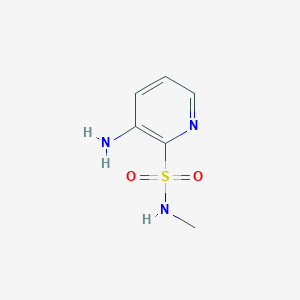
![6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420745.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2420748.png)
